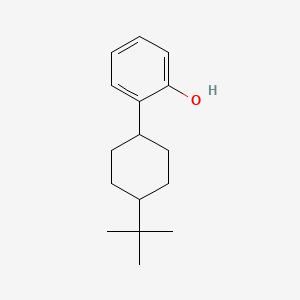

2-(4-Tert-butylcyclohexyl)phenol

Beschreibung

2-(4-Tert-butylcyclohexyl)phenol (CAS 5450-24-8), also referred to as 4-tert-butyl-2-cyclohexylphenol, is a phenolic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol. Key physical properties include a predicted boiling point of 293.1 ± 9.0 °C, density of 0.985 ± 0.06 g/cm³, and a pKa of 10.49 ± 0.43 . Its structure features a phenol ring substituted with a cyclohexyl group at the 2-position and a bulky tert-butyl group at the 4-position of the cyclohexane ring. This steric hindrance influences its chemical reactivity and physical stability. The compound is primarily used in synthetic intermediates and specialty chemical production, though specific applications are less documented in the provided literature.

Eigenschaften

CAS-Nummer |

266338-26-5 |

|---|---|

Molekularformel |

C16H24O |

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

2-(4-tert-butylcyclohexyl)phenol |

InChI |

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3 |

InChI-Schlüssel |

ZAUUKYWMTKQRFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Tert-butylcyclohexyl)phenol beinhaltet typischerweise die Alkylierung von Phenol mit tert-Butylchlorid in Gegenwart eines Katalysators wie Eisenchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 2-(4-Tert-butylcyclohexyl)phenol die Kondensation von Phenol mit Epoxycyclohexan, gefolgt von der Alkylierung am Benzolring. Dieses Verfahren minimiert die Bildung von Isomeren und verbessert die Ausbeute des gewünschten Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Tert-butylcyclohexyl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in Cyclohexanol-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Nickel- oder Palladiumkatalysatoren.

Substitution: Friedel-Crafts-Alkylierung unter Verwendung von Aluminiumchlorid als Katalysator.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Cyclohexanol-Derivate.

Substitution: Verschiedene substituierte Phenole, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Tert-butylcyclohexyl)phenol beruht auf seiner Fähigkeit, freie Radikale zu neutralisieren und die Produktion reaktiver Sauerstoffspezies zu reduzieren. Diese antioxidative Aktivität trägt zur Stabilisierung verschiedener Verbindungen und zur Verhinderung von Materialabbau bei. Zu den molekularen Zielstrukturen der Verbindung gehören Enzyme, die an oxidativen Stress-Signalwegen beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

Structural Differences :

- The tert-butyl group in 2-(4-Tert-butylcyclohexyl)phenol is replaced with a linear heptyl chain in this analog.

- The heptyl chain introduces greater flexibility but reduces steric hindrance compared to the rigid tert-butyl group.

Physical and Chemical Properties :

- While exact data for the heptyl analog are unavailable, the longer alkyl chain likely increases hydrophobicity and boiling point relative to the tert-butyl derivative.

- Applications include niche industrial uses, though market reports highlight its role in downstream products, possibly in polymer or surfactant synthesis .

Functional Group Variant: 4-tert-butylcyclohexyl Acetate

Structural Differences :

- The phenol group in 2-(4-Tert-butylcyclohexyl)phenol is esterified to an acetate in this compound.

Functional Properties :

Peroxide Derivative: Di-(4-tert-butylcyclohexyl)peroxydicarbonate (CAS 15520-11-3)

Structural Differences :

- Contains a peroxydicarbonate group linking two 4-tert-butylcyclohexyl moieties.

Reactivity and Hazards :

Substituted Derivatives: Amino and Acetamide Variants

- Molecular weight increases to 247.38 g/mol .

- N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide (C₁₄H₂₂Cl₂NO): The acetamide group with chlorine substituents increases electrophilicity, likely rendering it bioactive (e.g., as a pesticide or pharmaceutical intermediate). Safety data sheets emphasize respiratory protection due to inhalation risks .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Applications | Hazard Class |

|---|---|---|---|---|---|---|

| 2-(4-Tert-butylcyclohexyl)phenol | 5450-24-8 | C₁₆H₂₄O | Phenol, tert-butyl | 293.1 (predicted) | Synthetic intermediates | Moderate toxicity |

| 4-(trans-4-Heptylcyclohexyl)-phenol | 90525-37-4 | C₁₉H₃₀O | Phenol, heptyl | N/A | Downstream industrial products | Limited data |

| 4-tert-butylcyclohexyl acetate | 32210-23-4 | C₁₂H₂₂O₂ | Ester | ~250 (estimated) | Fragrances, antioxidants | Low toxicity |

| Di-(4-tert-butylcyclohexyl)peroxydicarbonate | 15520-11-3 | C₂₂H₃₈O₆ | Peroxide | N/A | Polymerization initiator | Class 6 hazardous |

| N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide | N/A | C₁₄H₂₂Cl₂NO | Acetamide, dichloro | N/A | Bioactive compound synthesis | High inhalation risk |

Key Findings and Implications

- Steric Effects: The tert-butyl group in 2-(4-Tert-butylcyclohexyl)phenol enhances thermal stability but limits reactivity compared to linear alkyl or functionalized analogs.

- Safety: Peroxide derivatives demand rigorous hazard management, whereas phenolic and ester variants are safer for industrial and cosmetic use.

- Functional Versatility: Substitutions (e.g., amino, acetamide) expand utility in pharmaceuticals and agrochemicals, though toxicity profiles vary significantly.

This analysis underscores the importance of structural modifications in dictating the physicochemical and safety profiles of cyclohexylphenol derivatives. Further research is needed to explore untapped applications of 2-(4-Tert-butylcyclohexyl)phenol in material science and biomedicine.

Biologische Aktivität

Introduction

2-(4-Tert-butylcyclohexyl)phenol is an organic compound characterized by a phenolic structure with a tert-butyl group attached to a cyclohexyl moiety. Its unique molecular configuration, which includes a hydroxyl group (-OH) bonded to a phenolic ring, imparts specific biological activities that have been the subject of various studies. This article examines the biological activity of 2-(4-Tert-butylcyclohexyl)phenol, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of 2-(4-Tert-butylcyclohexyl)phenol is C15H24O. The compound features a bulky tert-butyl group that enhances its hydrophobic characteristics, influencing its interaction with biological membranes and proteins.

Table 1: Structural Features of 2-(4-Tert-butylcyclohexyl)phenol

| Feature | Description |

|---|---|

| Molecular Formula | C15H24O |

| Functional Groups | Hydroxyl (-OH), Tert-butyl |

| Structural Characteristics | Phenolic ring with cyclohexyl moiety |

Antimicrobial Properties

Research indicates that 2-(4-Tert-butylcyclohexyl)phenol exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial cell membranes and metabolic pathways.

Case Study: Antimicrobial Efficacy

A study demonstrated that 2-(4-Tert-butylcyclohexyl)phenol showed notable antibacterial effects against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective inhibition at low concentrations.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, 2-(4-Tert-butylcyclohexyl)phenol has been evaluated for its cytotoxic effects on cancer cell lines. Research has shown that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | 10 | High sensitivity |

| MCF-7 | 25 | Moderate sensitivity |

| H9c2 (normal) | >100 | Low toxicity |

The biological activity of 2-(4-Tert-butylcyclohexyl)phenol can be attributed to its ability to form hydrogen bonds and interact with proteins involved in various biochemical pathways. Its structural features allow it to modulate enzyme activity and receptor interactions, influencing processes such as inflammation and microbial resistance.

Applications in Medicine and Industry

Given its biological activities, 2-(4-Tert-butylcyclohexyl)phenol has potential applications in several fields:

- Antimicrobial Agents : Development of new antimicrobial formulations for treating infections.

- Antioxidants : Use in food preservation due to its antioxidant properties.

- Pharmaceuticals : Exploration as a lead compound in drug discovery for anti-cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.